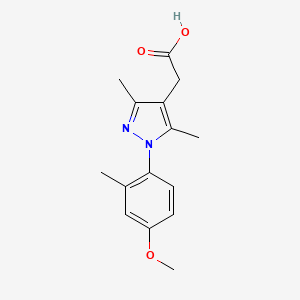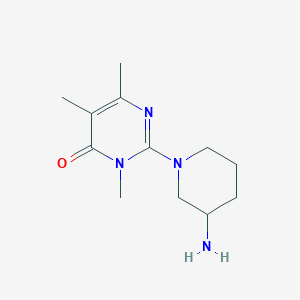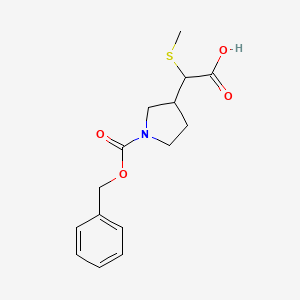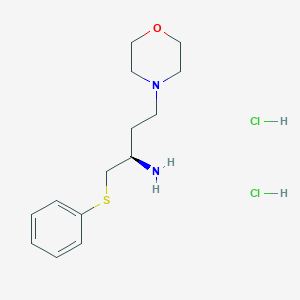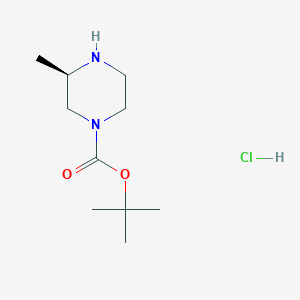
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato es un compuesto químico que pertenece a la familia de las piperazinas. Los derivados de piperazina se utilizan ampliamente en productos farmacéuticos debido a sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato generalmente implica la protección del grupo NH del (R)-3-(hidroximetil)piperazina-1-carboxilato de t-butilo como un derivado Cbz. La reacción de (R)-203 con cloruro de mesilo, seguida de tratamiento con NaCN, da la piperazina protegida (S)-204 .
Métodos de producción industrial
Los métodos de producción industrial para los derivados de piperazina a menudo implican reactores por lotes o de flujo (microondas). Estos métodos pueden optimizarse para la eficiencia y el rendimiento mediante el uso de catálisis heterogénea con iones metálicos soportados en resinas poliméricas comerciales .
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas controladas y solventes específicos para optimizar las velocidades de reacción y los rendimientos .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol. Las reacciones de sustitución pueden dar como resultado una amplia variedad de productos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de vías y mecanismos biológicos.
Industria: Se utiliza en la producción de varios productos químicos e intermedios
Mecanismo De Acción
El mecanismo de acción de (R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato implica su interacción con objetivos moleculares y vías específicas. Se sabe que la parte piperazina interactúa con varios receptores y enzimas, influyendo en los procesos biológicos. El mecanismo exacto puede variar dependiendo de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- (R)-Bencil 3-metilpiperazina-1-carboxilato clorhidrato
- tert-Butil (S)-3-metilpiperazina-1-carboxilato
Unicidad
(R)-3-Metilpiperazina-1-carboxilato de tert-butilo clorhidrato es único debido a su estereoquímica y grupos funcionales específicos, que pueden influir en su reactividad e interacciones con objetivos biológicos. Esto lo convierte en un compuesto valioso en el desarrollo de nuevos productos farmacéuticos y químicos .
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
Clave InChI |
SYNMIMWDYFYCCC-DDWIOCJRSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
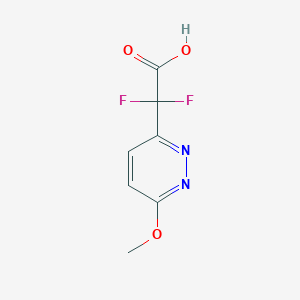
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
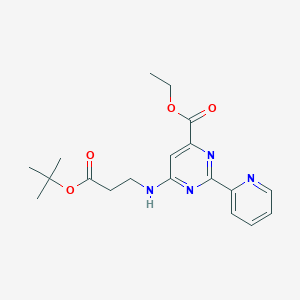
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
